Cas no 2137931-72-5 (4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)- 2,2,2-trifluoroethyl]benzoic acid)
![4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)- 2,2,2-trifluoroethyl]benzoic acid structure](https://ja.kuujia.com/scimg/cas/2137931-72-5x500.png)
4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)- 2,2,2-trifluoroethyl]benzoic acid 化学的及び物理的性質
名前と識別子
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- 4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)- 2,2,2-trifluoroethyl]benzoic acid
- Benzoic acid, 4-[1-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2,2-trifluoroethyl]-
- 4-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2,2-trifluoro-ethyl]-benzoic acid
- CS-0531286
- 2137931-72-5
- 4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,2-trifluoroethyl]benzoic acid
- 4-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,2,2-trifluoroethyl)benzoic acid
- EN300-658176
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- インチ: 1S/C24H18F3NO4/c25-24(26,27)21(14-9-11-15(12-10-14)22(29)30)28-23(31)32-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13H2,(H,28,31)(H,29,30)
- InChIKey: DMVNJACDYBVUIY-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C1=CC=C(C(NC(OCC2C3=C(C=CC=C3)C3=C2C=CC=C3)=O)C(F)(F)F)C=C1
計算された属性
- せいみつぶんしりょう: 441.11879254g/mol
- どういたいしつりょう: 441.11879254g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 32
- 回転可能化学結合数: 6
- 複雑さ: 655
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.2
- トポロジー分子極性表面積: 75.6Ų
じっけんとくせい
- 密度みつど: 1.372±0.06 g/cm3(Predicted)
- ふってん: 598.6±50.0 °C(Predicted)
- 酸性度係数(pKa): 4.00±0.10(Predicted)
4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)- 2,2,2-trifluoroethyl]benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-658176-0.25g |
4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,2-trifluoroethyl]benzoic acid |
2137931-72-5 | 95% | 0.25g |
$1236.0 | 2023-05-23 | |
Enamine | EN300-658176-0.1g |
4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,2-trifluoroethyl]benzoic acid |
2137931-72-5 | 95% | 0.1g |
$867.0 | 2023-05-23 | |
Enamine | EN300-658176-2.5g |
4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,2-trifluoroethyl]benzoic acid |
2137931-72-5 | 95% | 2.5g |
$4892.0 | 2023-05-23 | |
Enamine | EN300-658176-0.05g |
4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,2-trifluoroethyl]benzoic acid |
2137931-72-5 | 95% | 0.05g |
$663.0 | 2023-05-23 | |
Enamine | EN300-658176-0.5g |
4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,2-trifluoroethyl]benzoic acid |
2137931-72-5 | 95% | 0.5g |
$1947.0 | 2023-05-23 | |
Enamine | EN300-658176-1.0g |
4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,2-trifluoroethyl]benzoic acid |
2137931-72-5 | 95% | 1g |
$2496.0 | 2023-05-23 | |
Enamine | EN300-658176-5.0g |
4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,2-trifluoroethyl]benzoic acid |
2137931-72-5 | 95% | 5g |
$7238.0 | 2023-05-23 | |
Enamine | EN300-658176-10.0g |
4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,2-trifluoroethyl]benzoic acid |
2137931-72-5 | 95% | 10g |
$10732.0 | 2023-05-23 |
4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)- 2,2,2-trifluoroethyl]benzoic acid 関連文献
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
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Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)- 2,2,2-trifluoroethyl]benzoic acidに関する追加情報
Introduction to 4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)- 2,2,2-trifluoroethyl]benzoic Acid (CAS No. 2137931-72-5)
4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)- 2,2,2-trifluoroethyl]benzoic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. This compound, identified by its CAS number 2137931-72-5, belongs to a class of molecules that exhibit promising properties for drug development. The presence of multiple functional groups, including a benzoic acid moiety and a trifluoroethyl side chain, contributes to its complex chemical behavior and makes it a subject of intense research interest.
The molecular structure of this compound is characterized by a benzene ring substituted with an amino group and a carbamate moiety linked to a trifluoroethyl group. The carbamate group is further connected to a fluorenylmethoxy group, which introduces additional complexity and potential for biological activity. This intricate arrangement of functional groups makes 4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)- 2,2,2-trifluoroethyl]benzoic acid a versatile scaffold for the development of novel pharmaceutical agents.
In recent years, there has been growing interest in the development of molecules that incorporate fluorine atoms into their structures. Fluorinated compounds are known to exhibit enhanced metabolic stability, improved bioavailability, and altered pharmacokinetic profiles compared to their non-fluorinated counterparts. The trifluoroethyl group in this compound is particularly noteworthy, as it is believed to contribute to its lipophilicity and binding affinity to biological targets.
The benzoic acid moiety is another key feature of this compound that warrants discussion. Benzoic acid derivatives have a long history of use in pharmaceuticals due to their well-documented biological activities. For instance, they have been shown to possess anti-inflammatory, analgesic, and antimicrobial properties. The incorporation of a benzoic acid group into the structure of this compound suggests that it may exhibit similar therapeutic effects.
One of the most intriguing aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The presence of multiple reactive sites allows for further functionalization, enabling chemists to tailor the properties of the final product to specific therapeutic needs. This flexibility makes 4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)- 2,2,2-trifluoroethyl]benzoic acid a valuable building block in drug discovery and development.
The fluorenylmethoxy group in the molecular structure also plays a significant role in determining the chemical behavior of this compound. Fluorene derivatives are known for their stability and resistance to degradation, which makes them suitable for use in long-term pharmaceutical applications. Additionally, the methoxy group introduces polarity into the molecule, which can influence its solubility and interaction with biological targets.
In terms of biological activity, preliminary studies have suggested that this compound may exhibit potent effects on various biological pathways. For example, it has been hypothesized that the combination of the benzoic acid and trifluoroethyl groups could enhance its binding affinity to enzymes or receptors involved in disease processes. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.
The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and protecting group strategies, have been employed to construct the complex molecular framework efficiently.
The use of computational methods has also played a crucial role in understanding the properties of this compound. Molecular modeling studies have been conducted to predict its binding interactions with potential biological targets. These studies provide valuable insights into how the structure of the molecule influences its biological activity and help guide future modifications.
The impact of fluorine atoms on the pharmacological properties of pharmaceutical agents has been well-documented in recent literature. Fluorinated compounds often exhibit improved pharmacokinetic profiles due to their enhanced lipophilicity and metabolic stability. The presence of multiple fluorine atoms in this compound is expected to contribute to these favorable properties.
The benzoic acid derivative class has been extensively studied for their potential therapeutic applications. Many benzoic acid derivatives have shown promise as anti-inflammatory agents by inhibiting key enzymes involved in inflammatory pathways. The unique structural features of this compound may make it an effective inhibitor for similar pathways.
In conclusion, 4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)- 2,2,2-trifluoroethyl]benzoic acid (CAS No. 2137931-72-5) is a multifaceted organic compound with significant potential in pharmaceutical research and development. Its complex structure, incorporating functional groups such as benzoic acid and trifluoroethyl moieties, makes it an attractive candidate for further investigation into novel therapeutic agents.
2137931-72-5 (4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)- 2,2,2-trifluoroethyl]benzoic acid) 関連製品
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